3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of three distinct phenyl groups, each substituted with different functional groups: chlorine, fluorine, and hydrogen. The pyrazole ring structure is a notable feature, contributing to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated pyrazole rings.
Scientific Research Applications
3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been studied for various applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exerts its effects is often related to its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing the oxidation of phenolic substrates . This interaction can disrupt the enzyme’s normal function, leading to decreased melanin production in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole: Similar structure but lacks the dihydro component.
3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern and the presence of the dihydro component, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPFMIDUNOTDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.